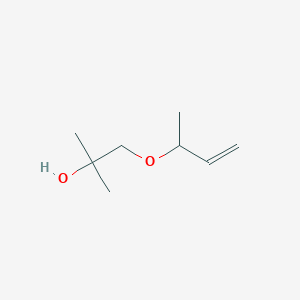
2-Amino-3-(4-hydroxycyclohexyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-hydroxycyclohexyl)propanoic acid is an organic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol This compound is a derivative of amino acids and features a cyclohexyl ring substituted with a hydroxyl group at the fourth position
Vorbereitungsmethoden
The synthesis of 2-Amino-3-(4-hydroxycyclohexyl)propanoic acid can be achieved through several synthetic routes. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2-Amino-3-(4-hydroxycyclohexyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone, while the amino group can participate in substitution reactions to form various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4-hydroxycyclohexyl)propanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study the effects of amino acid derivatives on cellular processes. . Additionally, it may have industrial applications in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(4-hydroxycyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various physiological effects . The hydroxyl group on the cyclohexyl ring may play a role in its binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-(4-hydroxycyclohexyl)propanoic acid can be compared to other similar compounds, such as 2-Amino-3-(4-hydroxyphenyl)propanoic acid (tyrosine) and 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid . While these compounds share structural similarities, the presence of different substituents on the aromatic or cyclohexyl ring can lead to variations in their chemical and biological properties. The unique combination of the cyclohexyl ring and hydroxyl group in this compound distinguishes it from other amino acid derivatives.
Eigenschaften
CAS-Nummer |
4441-51-4 |
|---|---|
Molekularformel |
C9H17NO3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-amino-3-(4-hydroxycyclohexyl)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h6-8,11H,1-5,10H2,(H,12,13) |
InChI-Schlüssel |
HUGAWXCWXHSPBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)







